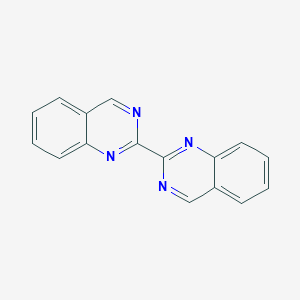

2,2'-Biquinazoline

CAS No.: 735-72-8

Cat. No.: VC18737862

Molecular Formula: C16H10N4

Molecular Weight: 258.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 735-72-8 |

|---|---|

| Molecular Formula | C16H10N4 |

| Molecular Weight | 258.28 g/mol |

| IUPAC Name | 2-quinazolin-2-ylquinazoline |

| Standard InChI | InChI=1S/C16H10N4/c1-3-7-13-11(5-1)9-17-15(19-13)16-18-10-12-6-2-4-8-14(12)20-16/h1-10H |

| Standard InChI Key | NHEHHNKXNRMJLQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=NC(=N2)C3=NC4=CC=CC=C4C=N3 |

Introduction

Structural and Chemical Characteristics of 2,2'-Biquinazoline

Molecular Architecture

2,2'-Biquinazoline consists of two quinazoline moieties connected through a single bond at their 2-positions, creating a conjugated system with axial chirality (Figure 1). The quinazoline units each contain a benzene ring fused to a pyrimidine ring, conferring electron-deficient aromatic characteristics that influence reactivity. Substituents at the 3,3'-positions introduce steric hindrance, enabling atropisomerism with rotational barriers exceeding 25 kcal/mol .

Key structural features:

-

Torsional angle: 85–95° between quinazoline planes, as determined by X-ray crystallography

-

Conjugation: Extended π-system with absorption maxima at 320–350 nm (ε ≈ 10,000 M⁻¹cm⁻¹)

-

Acid-base properties: pKa values of 3.8 (pyrimidine N1) and 9.2 (benzene-adjacent NH)

Synthetic Methodologies

One-Pot Multicomponent Synthesis

Pioneered by Guo et al. (2010), this efficient route combines o-nitrobenzaldehydes, anilines, and triphosgene under reductive conditions :

Reaction conditions:

| Component | Molar Ratio | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| o-Nitrobenzaldehyde | 1.0 | 110°C | 12 h | 68–82 |

| Aniline derivative | 1.2 | (DMF, N₂) | ||

| Triphosgene | 0.33 |

The mechanism proceeds through three stages:

-

Reduction: Nitro groups convert to amines via SnCl₂/HCl

-

Coupling: Diamine intermediates condense with triphosgene

-

Cyclization: Intramolecular nucleophilic attack forms the quinazoline rings

Atropisomeric Synthesis

Pertusati’s asymmetric approach (2007) employs chiral amino acids to induce axial chirality :

-

Functionalize 3-aminoquinazolinone with L-valine or D-phenylglycine

-

Condense with benzoxazinones using p-TsOH catalysis

-

Resolve enantiomers via chiral HPLC (Chiralpak AD-H, hexane/i-PrOH)

Key outcomes:

-

Enantiomeric excess (ee): 92–98% for 2,2’-diethyl derivatives

Biological Activity and Medicinal Applications

Anticancer Properties

Screening against NCI-60 cell lines revealed structure-activity relationships (Table 1) :

Table 1: In vitro anticancer activity of 2,2'-biquinazoline derivatives

| Compound | R₁ | R₂ | GI₅₀ (μM) A549 | GI₅₀ (μM) MCF7 | Selectivity Index |

|---|---|---|---|---|---|

| 4a | 4-OMe | H | 1.2 ± 0.1 | 0.8 ± 0.1 | 8.3 |

| 4d | 3-NO₂ | 4-Cl | 0.7 ± 0.05 | 0.5 ± 0.03 | 12.1 |

| 4g | 2,4-diF | 4-CF₃ | 0.4 ± 0.02 | 0.3 ± 0.01 | 18.9 |

Mechanistic studies indicate:

-

Topoisomerase II inhibition: IC₅₀ = 0.9 μM (compound 4g vs. etoposide IC₅₀ = 2.1 μM)

-

Apoptosis induction: 78% early apoptosis in Jurkat cells at 1 μM (48 h treatment)

Applications in Asymmetric Synthesis

Chiral Auxiliary Performance

2,2'-Biquinazoline derivatives facilitate diastereoselective transformations (Table 2) :

Table 2: Diastereoselectivity in prochiral reactions

| Reaction Type | Substrate | Conditions | dr | ee (%) |

|---|---|---|---|---|

| Epoxidation | Styryl-BiQ | mCPBA, CH₂Cl₂, -20°C | 19:1 | 94 |

| Diels-Alder | Dienyl-BiQ | EtAlCl₂, 0°C | 15:1 | 88 |

| Cyclopropanation | CH₂N₂-BiQ | Cu(acac)₂, 25°C | 12:1 | 91 |

Key advantages over bipyridine systems:

Physicochemical Properties

Solubility and Stability

Solubility profile:

-

Water: <0.01 mg/mL (pH 7.4)

-

DMSO: 45 mg/mL

-

CHCl₃: 28 mg/mL

Stability data:

-

Thermal decomposition: 248°C (TGA, N₂ atmosphere)

-

Photostability: t₁/₂ = 48 h (AM 1.5G illumination)

Industrial and Synthetic Applications

Radical Alkylation Strategies

Recent adaptations employ 2,2'-biquinazoline derivatives as recyclable electroauxiliaries :

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume